REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[C:12]([O-])([O-])=O.[K+].[K+].CI.CN([CH:23]=[O:24])C>>[CH3:12][O:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:24][CH3:23])=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
30.43 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)C
|
Name
|
|
Quantity
|
62.19 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
28.01 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
The reaction was stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
The resulting solution was concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)OC)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.73 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |